Fucosterol

Catalog No.
S630047
CAS No.
481-14-1
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fucosterol

Research on algal sterols demands a distinct standard to avoid confounding effects from terrestrial phytosterols. Fucosterol (CAS 481-14-1) provides this solution.

  • Specificity: Non-interchangeable with β-sitosterol; no cholesterol absorption inhibition, ensuring targeted lipid metabolism studies.
  • Cytotoxicity: Potent in leukemia models, suitable as positive control or lead for drug development.
  • Synthesis: Unique C-24 ethylidene group enables synthesis of novel steroids not accessible from other phytosterols.

High purity ensures reproducible data, available for global shipment.

CAS Number

481-14-1

Product Name

Fucosterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-WGMIZEQOSA-N

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Synonyms

(24E)-24-N-propylidenecholesterol, 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol, 24Z-ethylidenecholest-5-en-3B-ol, 28-isofucosterol, delta(5)-avenasterol, fucosterol, fucosterol, (3beta)-isomer, fucosterol, 28-(14)C-labeled cpd, (E)-isomer, stigmasta-5,24-dien-3 beta-ol

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C

The exact mass of the compound Fucosterol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Fucosterol (CAS 481-14-1) is a C29 phytosterol predominantly found in brown algae (Phaeophyceae), where it can constitute over 80-95% of the total sterol content. Its defining structural feature is the (E)-ethylidene group at the C-24 position of the side chain. This feature distinguishes it from common terrestrial plant sterols such as β-sitosterol (ethyl group) and stigmasterol (ethyl group and a Δ22 double bond), leading to significant differences in its biological interactions and suitability as a synthetic precursor. High-purity fucosterol serves as a critical, well-characterized standard for research where the specific bioactivity of the algal sterol is under investigation, distinct from the effects of other phytosterols or co-occurring algal components.

Procurement Fit

Marine phytosterol reference standard with E-configuration ethylidene side-chain
Analytical control for isomer-specific identification and QC
Pathway-study tool for adipogenesis, cell signaling, and sterol metabolism research

Substituting high-purity fucosterol with other common phytosterols or crude algal extracts can lead to fundamentally different and non-reproducible outcomes. For instance, unlike β-sitosterol and stigmasterol, which significantly inhibit cholesterol absorption, fucosterol has been shown to have no effect under identical conditions, making it a non-interchangeable tool for metabolic research. Furthermore, using crude fucosterol-containing algal extracts introduces confounding variables such as fucoidans, polysaccharides that are potent α-glucosidase inhibitors themselves. This compromises the ability to attribute observed effects solely to fucosterol, making the purified compound essential for generating specific and reliable data.

Substitution Risk

Required
Fucosterol
Ethylidene side-chain drives distinct cell-signaling fingerprints not recapitulated by saturated-side-chain sterols.
Generic substitute
β-Sitosterol / Stigmasterol
May fail to reproduce anti-adipogenic or selective cytotoxicity endpoints; pathway-response profile may differ.
Required
Fucosterol (E-isomer)
Acid-catalyzed isomerization produces five isomers; identity and purity require verified reference material.
Risk
Uncharacterized phytosterol mixture
Co-eluting isomers and undefined Z-isomer content compromise HPLC/GC-MS quantification accuracy.

Unique Metabolic Profile: No Interference with Cholesterol Absorption Unlike Common Phytosterols

In a direct comparative study using a rat lymphatic absorption model, fucosterol demonstrated fundamentally different behavior from its common terrestrial analogs, β-sitosterol and stigmasterol. While administration of β-sitosterol or stigmasterol inhibited the absorption of luminal cholesterol by 54%, fucosterol had no inhibitory effect under the same experimental conditions.

Evidence DimensionInhibition of Luminal Cholesterol Absorption
Target Compound DataNo effect
Comparator Or Baselineβ-Sitosterol: 54% inhibition; Stigmasterol: 54% inhibition
Quantified DifferenceFucosterol is completely inactive in this assay, whereas comparators show strong inhibition.
ConditionsIntragastric administration in rats with 24-hour lymph collection.

For researchers studying sterol-mediated signaling pathways, fucosterol allows for the investigation of structural effects without the confounding variable of altered cholesterol uptake.

HT29 cytotoxicity vs β-sitosterol
Head-to-head
IC50 70.41 ± 7.5 μg/mL vs 501.0 ± 50 μg/mL
Supports colon cancer cell-model endpoint review
MTT assay; 7-fold lower IC50 reported; context-dependent

Precursor Suitability: A Key Starting Material for the Synthesis of Steroid Hormones

Fucosterol is identified in patent literature as a valuable and rare raw material for the synthesis of important steroid drugs, including calcitriol (a form of Vitamin D3) and other adrenal cortex hormones. The (E)-ethylidene side chain offers a unique chemical handle for specific synthetic transformations that are not accessible with saturated-side-chain sterols like β-sitosterol.

Evidence DimensionSynthetic Utility
Target Compound DataIdentified as a raw material for synthesizing calcitriol, male/female hormones, and adrenal cortex hormones.
Comparator Or BaselineCommon phytosterols lacking the C-24 ethylidene group.
Quantified DifferenceQualitatively different synthetic pathways enabled by the unique side chain.
ConditionsChemical synthesis of steroid-based active pharmaceutical ingredients.

For synthetic or medicinal chemists, fucosterol provides a specific and advantageous starting point for novel steroid derivatives that cannot be easily accessed using more common phytosterols.

HeLa selective inhibition
Data to verify
IC50 40 μM; other cell lines less sensitive
Reported cell-model response context; retracted article
Source review required; PI3K/Akt/mTOR pathway readout

Demonstrated Potency in Oncology Models: High Cytotoxicity Against Leukemic Cells

In comparative bioactivity screening, fucosterol exhibits potent cytotoxic effects against various cancer cell lines. Specifically, against the human promyelocytic leukemia cell line HL-60, fucosterol demonstrated an IC50 value of 7.8 µg/mL. According to National Cancer Institute (NCI) criteria, compounds with an IC50 less than 20 µg/mL are classified as having significant anticancer properties, placing fucosterol firmly in this category and justifying its use as a well-characterized standard for further investigation.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data7.8 µg/mL (~18.9 µM)
Comparator Or BaselineNational Cancer Institute threshold for significant activity (<20 µg/mL).
Quantified DifferenceMeets the benchmark for a potent cytotoxic compound.
ConditionsIn vitro assay against HL-60 human cancer cell line.

Procuring high-purity fucosterol is essential for oncology researchers needing a reliable, characterized standard to investigate mechanisms of action and for comparative studies against novel drug candidates.

A549 / SK-LU-1 antiproliferative
Cross-study
IC50 15 μM (cancer cells); minimal effect non-cancer
Supports lung cancer cell-model endpoint review
In vivo xenograft data reported; Raf/MEK/ERK context
Oral bioavailability (rat)
Class-level
0.74% absolute bioavailability; fecal elimination
Supports formulation-exposure review
GC-MS PK study; low systemic exposure context
3T3-L1 anti-adipogenesis
Reported
Reduced lipid accumulation at 25–50 μM; browning markers upregulated
Supports metabolic disorder pathway-response interpretation
AMPK/FoxO1 mechanism; ethylidene-dependent effect
Insect sterol utilization
Class-level
Effective group 27–66 μg/larva; poor group 0.6–6 μg/larva
Supports sterol metabolism and recognition study context
Heliothis zea model; side-chain configuration drives utilization

Investigating Sterol-Regulated Pathways Without Modulating Cholesterol Uptake

Use fucosterol as a specific tool in lipid metabolism studies where the goal is to assess the direct effects of a phytosterol on cellular signaling or membrane properties, distinct from the secondary effects caused by inhibiting cholesterol absorption.

Semi-Synthesis of Steroid Derivatives and Hormone Analogs

Employ fucosterol as a strategic starting material in medicinal chemistry programs for the synthesis of novel steroid-based compounds, leveraging its unique C-24 ethylidene group to access derivatives not readily available from other common phytosterols.

Comparative Oncology Research and Anticancer Drug Discovery

Utilize high-purity fucosterol as a reference standard in cancer research for studies requiring a compound with established, potent cytotoxicity, particularly in hematological malignancy models like leukemia.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cervical cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-cycle pathway endpoints
Lung cancer cell-model studies
Cell-model endpoint review
Raf/MEK/ERK pathway and xenograft model context
Adipogenesis and metabolic disorder research
Pathway-response context (AMPK, FoxO1)
Lipid accumulation and browning marker assays
Oral formulation exposure studies
Formulation-dependent exposure context
PK exposure-model review and formulation benchmarking
Phytosterol analytical QC
Isomer identity and stability review
Acid-catalyzed isomerization and co-elution checks

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

412.370516150 g/mol

Monoisotopic Mass

412.370516150 g/mol

Heavy Atom Count

30

UNII

S4UL5AI3R2

Other CAS

18472-36-1
481-14-1

Wikipedia

Fucosterol
Isofucosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

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